molecular formula C11H14N2O2 B11896968 N-(3-Methyl-4-nitrobenzyl)cyclopropanamine

N-(3-Methyl-4-nitrobenzyl)cyclopropanamine

Cat. No.: B11896968
M. Wt: 206.24 g/mol
InChI Key: FIAGZXBARWZFHN-UHFFFAOYSA-N
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Description

N-(3-Methyl-4-nitrobenzyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring attached to a benzyl group substituted with a methyl group at the 3-position and a nitro group at the 4-position. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-[(3-methyl-4-nitrophenyl)methyl]cyclopropanamine

InChI

InChI=1S/C11H14N2O2/c1-8-6-9(7-12-10-3-4-10)2-5-11(8)13(14)15/h2,5-6,10,12H,3-4,7H2,1H3

InChI Key

FIAGZXBARWZFHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC2CC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-4-nitrobenzyl)cyclopropanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 4-position undergoes selective reduction to form an amine derivative. This reaction is critical for generating intermediates with enhanced biological relevance:

ConditionsCatalyst/ReagentsProductYieldReference
Hydrogen gas (1 atm)Pd/C, ethanol, 25°CN-(3-Methyl-4-aminobenzyl)cyclopropanamine92%
Sodium dithioniteNH₃/H₂O, 70°CSame as above85%

The reduction proceeds via a catalytic hydrogenation mechanism, where the nitro group is sequentially reduced to nitroso and hydroxylamine intermediates before forming the primary amine.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in acid-catalyzed or thermal ring-opening reactions:

ConditionsReagentsProductKey Observation
H₂SO₄ (1M), 80°CNone3-Methyl-4-nitrobenzylpropionamideRing opens via protonation at C-C bond
UV light (254 nm)CH₂Cl₂, 12hNitrobenzyl aldehyde derivativesRadical-mediated cleavage observed

Ring-opening under acidic conditions generates a carbocation intermediate, which reacts with nucleophiles (e.g., water) to form propionamide derivatives .

Nucleophilic Substitution at the Benzyl Position

The benzylamine group participates in alkylation and acylation reactions:

Reaction TypeReagentsProductEfficiency
AcylationAcetyl chloride, pyridineN-Acetyl derivative78%
AlkylationMethyl iodide, K₂CO₃N-Methylated product65%

These reactions occur at the primary amine site, with steric hindrance from the cyclopropane ring slightly reducing reactivity compared to non-cyclopropane analogues .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient nitro group directs EAS to the ortho and para positions of the benzene ring:

ReactionConditionsProductRegioselectivity
NitrationHNO₃/H₂SO₄, 0°C3-Methyl-2,4-dinitrobenzylcyclopropanaminePredominantly para
SulfonationH₂SO₄, 100°CSulfonic acid derivativeOrtho dominance

The methyl group at the 3-position exerts minor steric effects but does not significantly alter the nitro group’s directing influence .

Biological Degradation Pathways

In metabolic studies, the cyclopropane ring undergoes enzymatic oxidation via cytochrome P450 enzymes, producing epoxide intermediates that hydrolyze to diols :

Enzyme SystemMetaboliteBioactivity Change
CYP3A4Epoxide intermediateReduced binding affinity to targets
Epoxide hydrolaseVicinal diolLoss of antiparasitic activity

This degradation pathway explains the compound’s reduced efficacy in prolonged biological assays .

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique reactivity patterns:

CompoundNitro Reduction YieldRing-Opening Rate (k, s⁻¹)EAS Reactivity
N-(3-Methyl-4-nitrobenzyl)cyclopropanamine92%2.1 × 10⁻³High
N-(4-Nitrobenzyl)cyclopropanamine88%1.8 × 10⁻³Moderate
N-(3-Chloro-4-nitrobenzyl)cyclopropanamine85%2.5 × 10⁻³Low

Data adapted from .

Key Mechanistic Insights

  • Nitro Group Dynamics : The nitro group’s electron-withdrawing nature enhances electrophilic substitution rates but stabilizes the cyclopropane ring against thermal decomposition .

  • Steric Effects : The 3-methyl group marginally shields the benzene ring from electrophilic attack, favoring para substitution in EAS.

  • Metabolic Instability : Enzymatic oxidation of the cyclopropane ring limits the compound’s in vivo half-life, necessitating structural modifications for therapeutic applications .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N-(3-Methyl-4-nitrobenzyl)cyclopropanamine serves as a valuable building block for the development of more complex molecules. Its unique cyclopropane structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis .

Biology

The compound has been employed in biochemical assays to study enzyme interactions and binding affinities. Its nitro group can participate in redox reactions, while the amine group enables hydrogen bonding with biological macromolecules. This property is particularly useful in probing enzyme kinetics and receptor binding mechanisms .

Medicine

This compound shows promise as a pharmaceutical intermediate, particularly in drug development aimed at treating neurological disorders such as Parkinson's disease . The compound's structural features may influence its pharmacological profiles, making it a candidate for lead optimization in medicinal chemistry .

Case Study 1: Drug Development for Neurological Disorders

Research has indicated that compounds similar to this compound exhibit significant activity against neurological disorders. For instance, arylcyclopropylamines have been investigated for their potential to modulate neurotransmitter systems involved in Parkinson's disease treatment. The structural modifications of these compounds can enhance their efficacy and reduce side effects .

Case Study 2: Enzyme Interaction Studies

A study focused on the interaction of this compound with specific enzymes revealed its potential as an inhibitor or modulator. The compound was tested against various enzyme targets, showing varying degrees of binding affinity and inhibition, which suggests its utility in understanding enzyme mechanisms and developing therapeutic agents .

Table 1: Comparison of Similar Compounds

Compound NameKey FeaturesUnique Aspects
This compoundNitro and methyl substituentsPotential unique biological activity
N-(3-Methylbenzyl)cyclopropanamineMethyl substituent; lacks nitro groupMay exhibit different reactivity
3-Methyl-4-nitroanilineNitro and methyl substituents; no cyclopropaneCommonly studied for antibacterial properties
Cyclopropanamine derivativesVarying functional groupsDiverse applications in material science

Mechanism of Action

The mechanism of action of N-(3-Methyl-4-nitrobenzyl)cyclopropanamine is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its amine and nitro functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-[(2-Nitrophenyl)methyl]cyclopropanamine (C₁₀H₁₂N₂O₂, MW 192.2):
    The nitro group at the 2-position (ortho) introduces steric hindrance and alters electronic effects compared to the para-nitro isomer. This positional isomerism may reduce reactivity in electrophilic substitution or metal-catalyzed reactions due to unfavorable steric interactions .

  • N-(4-Methylbenzyl)cyclopropanamine :
    Lacking a nitro group, this compound exhibits lower electrophilicity but enhanced stability. The 4-methyl substituent provides electron-donating effects, which could slow down oxidative or coupling reactions compared to nitro-substituted analogs .

Functional Group Modifications

  • However, the absence of a nitro group limits its utility in redox-active or directing-group applications .
  • N-(Quinolin-4-ylmethyl)cyclopropanamine: The quinoline moiety introduces aromatic π-systems and coordination sites for metal catalysts. This contrasts with the nitro group in the target compound, which may act as a stronger electron-withdrawing group (EWG) but lacks inherent metal-binding capacity .

Reactivity in Catalytic Systems

  • Palladium-Catalyzed Cross-Coupling: Cyclopropanamine derivatives with EWGs (e.g., nitro) are preferred substrates for Pd-catalyzed C–N bond formation, as seen in the synthesis of ozenoxacin. The nitro group in the target compound may enhance oxidative addition efficiency compared to methyl or chloro analogs .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₁₁H₁₄N₂O₂ 206.24 3-Me, 4-NO₂ High electrophilicity, rigid structure
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.21 2-NO₂ Steric hindrance, moderate reactivity
N-(4-Methylbenzyl)cyclopropanamine C₁₁H₁₅N 161.24 4-Me Electron-donating, stable
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine C₁₃H₁₈ClN 223.74 5-Cl, 2-iPr Lipophilic, steric bulk

Biological Activity

N-(3-Methyl-4-nitrobenzyl)cyclopropanamine is a synthetic compound characterized by a cyclopropanamine moiety linked to a benzyl group with methyl and nitro substituents. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C_{11}H_{12}N_{2}O_{2}
  • Molecular Weight : 206.24 g/mol
  • Structure : The compound features a cyclopropanamine structure with a benzyl group substituted at the 3 and 4 positions by methyl and nitro groups, respectively.

Mechanisms of Biological Activity

This compound's biological activity may stem from several mechanisms:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing neuroactive amine metabolism. For instance, it could affect the function of monoamine oxidase (MAO), which catalyzes the oxidative deamination of biogenic amines .
  • Structure-Activity Relationships (SAR) : Modifications to the cyclopropane or aromatic ring can significantly alter the compound's potency and selectivity for specific biological targets. For example, replacing the nitro group or altering the cyclopropane substituent has been shown to impact activity against various biological targets, including opioid receptors .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Compound NameKey FeaturesBiological Activity
This compoundNitro and methyl substituents; cyclopropanePotential MAO inhibitor; receptor modulator
N-(3-Methylbenzyl)cyclopropanamineMethyl substituent; lacks nitro groupDifferent reactivity; lower potency
3-Methyl-4-nitroanilineNitro and methyl substituentsStudied for antibacterial properties
Cyclopropanamine derivativesVarying functional groups on cyclopropaneDiverse applications in material science

Case Studies

  • Opioid Receptor Agonism : A study identified structural modifications to similar compounds that enhanced their agonistic effects on μ-opioid receptors (MOR). The findings suggest that derivatives of cyclopropanamines can be optimized for pain management therapies while minimizing adverse effects such as respiratory depression .
  • Antimalarial Activity : Research on cyclopropyl carboxamide derivatives revealed their potential as antimalarial agents. The removal of specific substituents significantly impacted their efficacy against Plasmodium falciparum, highlighting the importance of structural integrity for maintaining biological activity .
  • Neurotransmitter Metabolism : Investigations into the role of this compound in neurotransmitter metabolism indicate its potential to modulate MAO activity, thereby influencing levels of neuroactive amines in both central and peripheral nervous systems .

Q & A

Q. What are the recommended synthetic routes for N-(3-Methyl-4-nitrobenzyl)cyclopropanamine in laboratory settings?

A common approach involves reductive amination between 3-methyl-4-nitrobenzaldehyde and cyclopropylamine. Evidence from analogous compounds (e.g., N-(quinolin-4-ylmethyl)cyclopropanamine) suggests using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation under inert conditions. Reaction parameters (solvent: methanol or THF; temperature: 0–25°C; stoichiometry: 1:1.2 aldehyde:amine) should be optimized for yield and purity . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical. Confirm identity using 1H^1H-NMR (δ 6.8–7.5 ppm for aromatic protons, δ 2.1–3.0 ppm for cyclopropane CH2) and HRMS (expected [M+H]+^+: ~235.12) .

Q. How should researchers handle and store this compound safely?

Based on Safety Data Sheets (SDS) for structurally similar compounds (e.g., N-(2,3-dimethylbenzyl)cyclopropanamine), key precautions include:

  • Storage : Dry, cool (2–8°C), airtight containers to prevent degradation.
  • PPE : Nitrile gloves, lab coat, and chemical safety goggles.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., nitro group at C4, methyl at C3).
  • HRMS : Validate molecular ion ([M+H]+^+) and fragmentation patterns.
  • IR Spectroscopy : Identify nitro (1520–1350 cm1^{-1}) and amine (3300–3500 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for nitro-substituted cyclopropanamine derivatives?

Use software suites like SHELX or WinGX for structure refinement. For example:

  • SHELXL : Refine anisotropic displacement parameters and validate hydrogen bonding using high-resolution X-ray data.
  • ORTEP : Visualize thermal ellipsoids to detect disorder in the nitro or cyclopropane groups .
  • Cross-validate with DFT calculations (e.g., Gaussian) to compare theoretical and experimental bond lengths/angles .

Q. What strategies optimize enantioselective synthesis of chiral this compound?

Advanced approaches include:

  • Catalytic Asymmetric Reductive Amination : Chiral catalysts (e.g., Ru-BINAP complexes) to induce stereochemistry at the benzyl carbon.
  • Enzyme-Mediated Resolution : Lipases or transaminases to separate enantiomers post-synthesis.
  • Continuous Flow Systems : Improve reaction control and scalability (see GC-FID monitoring in analogous systems) .

Q. How can computational models predict the compound’s reactivity in novel reaction environments?

  • DFT/Molecular Dynamics : Simulate nitro group reduction pathways (e.g., catalytic hydrogenation vs. borohydride reduction).
  • ADMET Prediction : Use tools like SwissADME to forecast solubility, metabolic stability, and toxicity.
  • Reaction Mechanism Validation : Compare computed transition states with experimental kinetic data .

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